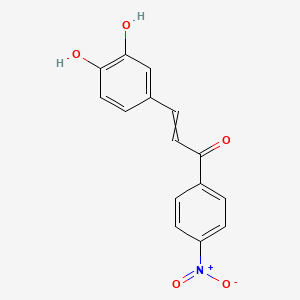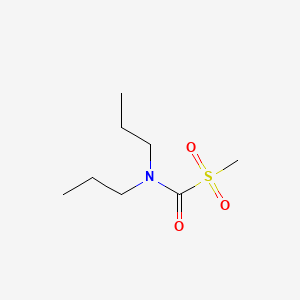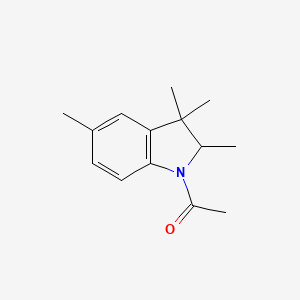
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound belongs to the indole family, characterized by its indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
The synthesis of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone typically involves the reaction of 2,3,3,5-tetramethylindole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole nucleus is a key structural motif in many biologically active molecules, making it a valuable intermediate in drug discovery and development.
作用機序
The mechanism of action of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, including those involved in anti-inflammatory and anticancer activities . The compound may inhibit key enzymes and pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .
類似化合物との比較
1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its multiple methyl substitutions on the indole ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-(2,3,3,5-tetramethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-9-6-7-13-12(8-9)14(4,5)10(2)15(13)11(3)16/h6-8,10H,1-5H3 |
InChIキー |
IULGMLVOKONHOD-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(N1C(=O)C)C=CC(=C2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
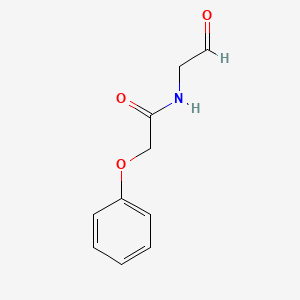
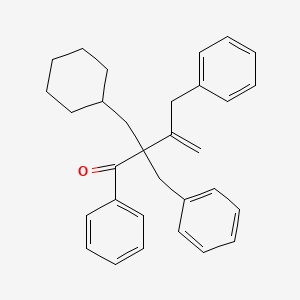
methanone](/img/structure/B12529066.png)
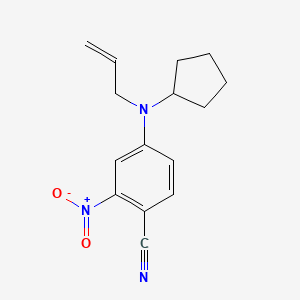
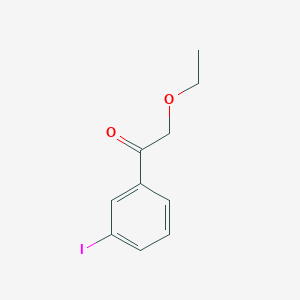
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
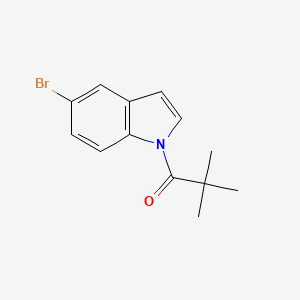
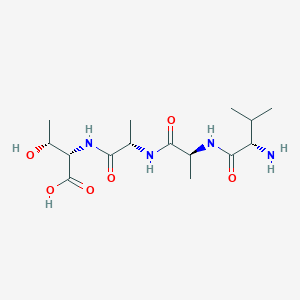
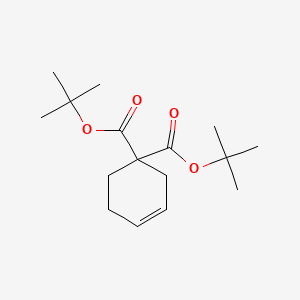
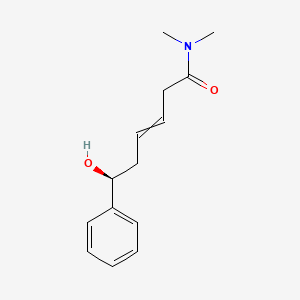
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
